molecular formula C12H8FNO2 B3228305 4-(3-Fluorophenyl)nicotinic acid CAS No. 1261990-97-9

4-(3-Fluorophenyl)nicotinic acid

Cat. No.: B3228305
CAS No.: 1261990-97-9
M. Wt: 217.20 g/mol
InChI Key: WSAOEJPPNPABAX-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a fluorine atom on the phenyl ring attached to the nicotinic acid structure. Nicotinic acid derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of various diseases due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)nicotinic acid typically involves the introduction of a fluorine atom into the phenyl ring of nicotinic acid. One common method involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base to form 3-fluorocinnamic acid. This intermediate is then subjected to cyclization and oxidation reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding aldehydes or ketones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

4-(3-Fluorophenyl)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)nicotinic acid
  • 4-(3-Bromophenyl)nicotinic acid
  • 4-(3-Methylphenyl)nicotinic acid

Uniqueness

4-(3-Fluorophenyl)nicotinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its efficacy and bioavailability compared to other similar compounds .

Properties

IUPAC Name

4-(3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOEJPPNPABAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692417
Record name 4-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-97-9
Record name 4-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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